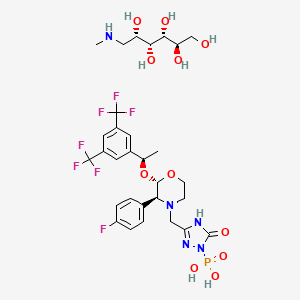
(1'R,2R,3R)-Fosaprepitant Dimeglumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1’R,2R,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The compound is known for its ability to be rapidly converted to aprepitant in the body, providing a therapeutic effect.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1’R,2R,3R)-Fosaprepitant Dimeglumine involves multiple steps, starting from the preparation of aprepitant. The key steps include:
Formation of Aprepitant: This involves the reaction of a substituted morpholine with a substituted benzylamine under specific conditions to form aprepitant.
Phosphorylation: Aprepitant is then phosphorylated using a phosphorylating agent to form fosaprepitant.
Formation of Dimeglumine Salt: The final step involves the reaction of fosaprepitant with meglumine to form (1’R,2R,3R)-Fosaprepitant Dimeglumine.
Industrial Production Methods: Industrial production of (1’R,2R,3R)-Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Types of Reactions:
Oxidation: (1’R,2R,3R)-Fosaprepitant Dimeglumine can undergo oxidation reactions, particularly at the phosphorus atom.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives under specific conditions.
Substitution: It can undergo substitution reactions, especially at the phosphorus atom, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: The major products include phosphorylated derivatives.
Reduction: The major products are alcohol or amine derivatives.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
(1’R,2R,3R)-Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying phosphorylation reactions and the behavior of prodrugs.
Biology: The compound is used in research related to neurokinin-1 receptors and their role in various physiological processes.
Medicine: It is extensively studied for its role in preventing chemotherapy-induced nausea and vomiting, as well as its potential use in other conditions involving neurokinin-1 receptors.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations.
Mécanisme D'action
The mechanism of action of (1’R,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant in the body. Aprepitant then acts as a neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the emetic response. This blockade prevents the transmission of signals that trigger nausea and vomiting.
Molecular Targets and Pathways:
Neurokinin-1 Receptors: Aprepitant binds to these receptors, preventing substance P from exerting its effects.
Emetic Pathways: By blocking neurokinin-1 receptors, aprepitant disrupts the pathways involved in the emetic response, providing relief from nausea and vomiting.
Comparaison Avec Des Composés Similaires
(1’R,2R,3R)-Fosaprepitant Dimeglumine is unique in its rapid conversion to aprepitant and its water solubility, which enhances its bioavailability. Similar compounds include:
Aprepitant: The active form of (1’R,2R,3R)-Fosaprepitant Dimeglumine, used directly in some formulations.
Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.
Netupitant: A neurokinin-1 receptor antagonist often combined with palonosetron for enhanced antiemetic effects.
Propriétés
Formule moléculaire |
C30H39F7N5O11P |
|---|---|
Poids moléculaire |
809.6 g/mol |
Nom IUPAC |
[3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20+;4-,5+,6+,7+/m10/s1 |
Clé InChI |
UGJUJYSRBQWCEK-ACCRKRMFSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


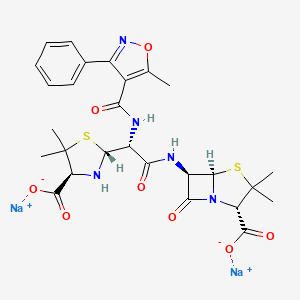
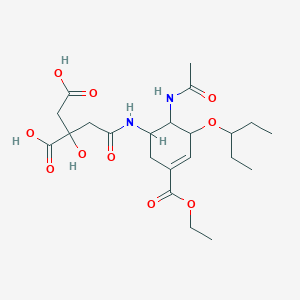
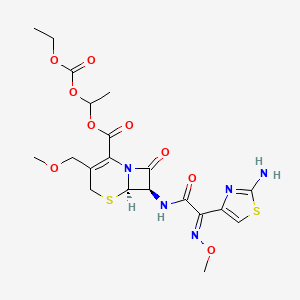
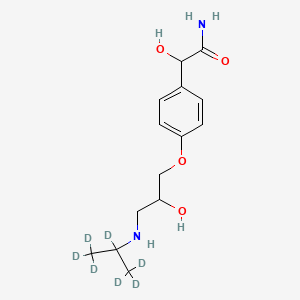
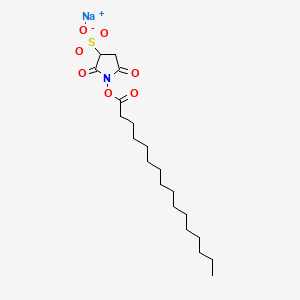
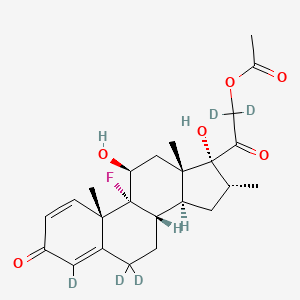

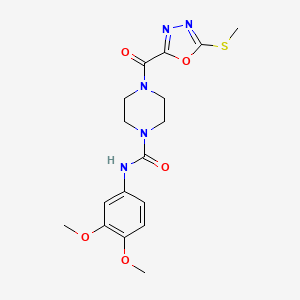
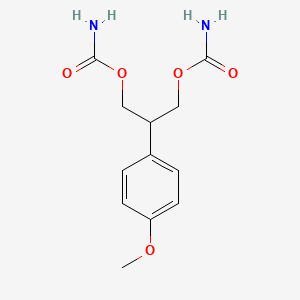
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
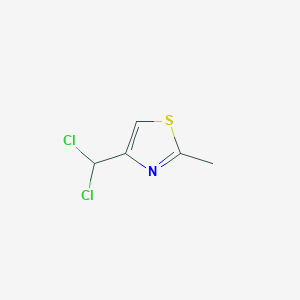
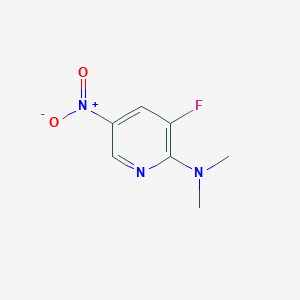
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
